molecular formula C14H14N2O4 B4889095 3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B4889095
M. Wt: 274.27 g/mol
InChI Key: JERWRHFLMJMVBC-UHFFFAOYSA-N
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Description

3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-7-OXABICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions . The resulting intermediate can then be further functionalized through various chemical reactions to introduce the pyridylmethylamino and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to the presence of the pyridylmethylamino group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s binding affinity to certain molecular targets, making it valuable for medicinal chemistry and biochemical research .

Properties

IUPAC Name

3-(pyridin-3-ylmethylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-13(16-7-8-2-1-5-15-6-8)11-9-3-4-10(20-9)12(11)14(18)19/h1-6,9-12H,7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERWRHFLMJMVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2C3C=CC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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